molecular formula C7H3Cl3O4S B1293534 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid CAS No. 3740-18-9

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid

Cat. No. B1293534
CAS RN: 3740-18-9
M. Wt: 289.5 g/mol
InChI Key: MPUNAIYDVXJQBJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the synthesis, structure, and properties of similar chlorinated benzoic acids and their derivatives. These compounds are often of interest due to their potential applications in pharmaceuticals, as intermediates in chemical synthesis, or for their antibacterial properties .

Synthesis Analysis

The synthesis of chlorinated benzoic acids can involve various starting materials and reagents. For instance, 3,5-dichloro benzoic acid was synthesized using o-amino benzoic acid, chlorine, and diazotization, with the reaction conditions such as raw material ratios and reaction temperature being critical for yield optimization . Similarly, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involved a multi-step process starting from dimethyl terephthalate, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods could potentially be adapted for the synthesis of 2,4-dichloro-5-(chlorosulphonyl)benzoic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of chlorine substituents on the benzene ring, which can influence the overall geometry and intermolecular interactions of the compound. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid shows that the carboxylic acid group lies in the plane of the attached benzene ring, and the molecules form hydrogen-bonded cyclic dimers . These structural features are important for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chlorinated benzoic acids can undergo various chemical reactions, including sulphonylation, which is relevant to the compound of interest. Aromatic sulphonation studies have shown that chlorosulphuric acid can react with aromatic compounds to form arenesulphonic acids, which are the initial products, and arenesulphonyl chlorides as secondary products . This information suggests that sulphonylation reactions could be a key step in the synthesis of 2,4-dichloro-5-(chlorosulphonyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The presence of chlorine and sulphonyl groups can affect the compound's solubility, melting point, and reactivity. For example, the polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid was studied to investigate the effect of substituent exchange on the physical properties . Additionally, the antibacterial activity of chlorosulphonyl-containing compounds, such as 3-alkyl-5-chlorosulphonyl-1,2-benzisoxazoles, indicates that the sulphonyl group can impart biological activity . These properties are crucial for the potential applications of 2,4-dichloro-5-(chlorosulphonyl)benzoic acid in various fields.

Scientific Research Applications

Plant Growth Regulation

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid has been studied in the context of plant growth regulation. Research has shown that chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 2,4-dichloro-5-(chlorosulphonyl)benzoic acid, exhibit significant activity in promoting plant growth. These substances have been investigated using various plant tests, such as the wheat cylinder, pea segment, and pea curvature tests, highlighting their potential in agricultural applications (Pybus, Smith, Wain, & Wightman, 1959).

Analytical Chemistry and Uranium Detection

In analytical chemistry, derivatives of 2,4-dichloro-5-(chlorosulphonyl)benzoic acid, such as 2-chloro and 2,4-dichloro compounds, have been used in spectrophotometric procedures for the determination of uranium(VI). These compounds have demonstrated higher effective molar absorptivities compared to benzoic acid, making them valuable in the field of nuclear chemistry and environmental monitoring (Apak, Baykut, & Aydin, 1989).

Safety And Hazards

The safety data sheet for 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid suggests avoiding contact with skin and eyes, not breathing in dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2,4-dichloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUNAIYDVXJQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190841
Record name 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid

CAS RN

3740-18-9
Record name 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3740-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-(chlorosulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L32EB53ZN9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Seed, R Agius - Occupational Medicine, 2010 - academic.oup.com
Background There is no agreed protocol for the prediction of low molecular weight (LMW) respiratory sensitizers. This creates challenges for occupational physicians responsible for the …
Number of citations: 52 academic.oup.com
A Voutchkova-Kostal, S Vaccaro… - Chemical Research in …, 2022 - ACS Publications
Asthma is among the most common occupational diseases with considerable public health and economic costs. Chemicals that induce hypersensitivity in the airways can cause …
Number of citations: 4 pubs.acs.org

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